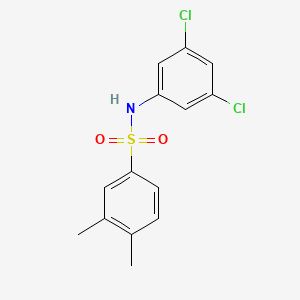
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as DDC, is a sulfonamide derivative that has been widely used in scientific research. DDC has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase enzymes, as well as in the treatment of certain diseases such as glaucoma and epilepsy. In
作用機序
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in maintaining acid-base balance in the body. The decrease in bicarbonate ions can have a range of physiological effects, including the reduction of intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
In addition to its role as a carbonic anhydrase inhibitor, this compound has been found to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This inhibition has potential applications in the treatment of hyperpigmentation disorders. This compound has also been found to have anticonvulsant properties, which may be due to its effects on the GABAergic system.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has several advantages as a tool in scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which makes it useful in the study of the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound does have some limitations. For example, it has been found to have low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been found to be upregulated in many types of cancer. Additionally, further research is needed to fully understand the anticonvulsant properties of this compound and its potential applications in the treatment of epilepsy.
合成法
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,5-dichloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzene-1-sulfonyl chloride. The final product is obtained through a purification process involving recrystallization.
科学的研究の応用
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition has been found to have therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. This compound has also been used as a tool in the study of the role of carbonic anhydrase in various physiological processes.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-14(5-10(9)2)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVCJRBYAXFXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

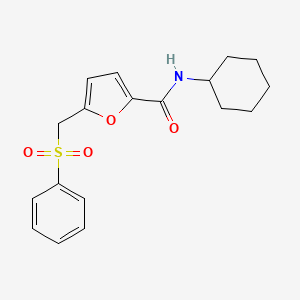
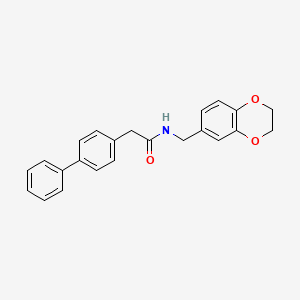

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
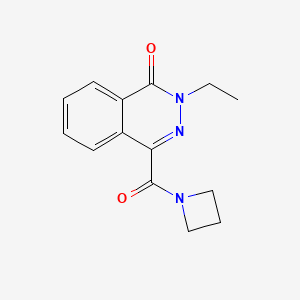
![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)

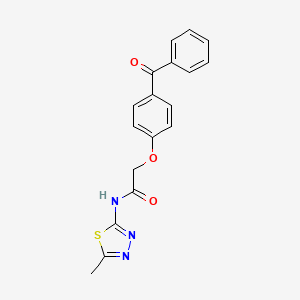

![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)